Product packaging for cis-2-Oxohex-4-enoate(Cat. No.:)

cis-2-Oxohex-4-enoate

Cat. No.: B1256128
M. Wt: 127.12 g/mol
InChI Key: XGNKMQBCAVIQOR-IHWYPQMZSA-M
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Description

Contextualization within Intermediary Metabolism and Xenobiotic Degradation Pathways

cis-2-Oxohex-4-enoate is a notable, albeit transient, metabolic intermediate situated at the crossroads of several critical catabolic pathways. Its primary significance lies within the microbial degradation of aromatic compounds, a process vital for the biogeochemical cycling of carbon and the detoxification of environmental pollutants. Specifically, this compound is a key metabolite in the meta-cleavage pathway, one of the two principal routes for the aerobic catabolism of catechols. nih.govnih.govgenome.jp Catechols themselves are central intermediates formed from a wide array of aromatic hydrocarbons, including both natural compounds like lignin (B12514952) subunits and xenobiotics such as toluene (B28343), benzene, naphthalene (B1677914), and phenols. nih.govrsc.orgfrontiersin.orgjmb.or.kr

The meta-cleavage pathway, also known as the extradiol cleavage pathway, begins with the enzymatic cleavage of the catechol aromatic ring by catechol 2,3-dioxygenase, yielding a yellow-colored semialdehyde product. nih.govrsc.org Subsequent enzymatic reactions convert this product through a series of intermediates, including this compound in certain branches of the pathway, ultimately leading to the formation of central metabolites like pyruvate (B1213749) and acetaldehyde (B116499). nih.govnih.gov These can then enter the tricarboxylic acid (TCA) cycle, allowing the microorganism to derive both carbon and energy from the original aromatic compound. nih.gov

The enzyme directly associated with the metabolism of this compound in these pathways is a hydratase (EC 4.2.1.80, also classified as EC 4.2.1.132 in some contexts), which catalyzes the hydration of the molecule. genome.jpnih.gov This enzyme is often referred to as 2-oxopent-4-enoate (B1242333)/cis-2-oxohex-4-enoate hydratase, reflecting its activity on related substrates. jmb.or.krnih.govnih.govresearchgate.netresearchgate.net While its primary substrate in some pathways is 2-oxopent-4-enoate, it also acts, albeit more slowly, on this compound. genome.jpqmul.ac.uk

The table below summarizes the position of this compound in the context of major xenobiotic degradation pathways.

Degradation PathwayInitial Substrate(s)Key Converging IntermediatePathway Branch Involving this compound
Toluene/Xylene DegradationToluene, Xylenes (B1142099)Catechol / Methylcatecholmeta-Cleavage Pathway nih.govgenome.jp
Naphthalene DegradationNaphthaleneSalicylate (B1505791), Catecholmeta-Cleavage Pathway nih.govjmb.or.kr
Dioxin DegradationDibenzofuran, Dibenzo-p-dioxinCatecholmeta-Cleavage Pathway genome.jpresearchgate.netgenome.jp
Phenol DegradationPhenol, AlkylphenolsCatechol / Alkylcatecholsmeta-Cleavage Pathway frontiersin.orgbohrium.com
Steroid DegradationCholesterol, Testosterone (B1683101)Steroidal A-ring cleavage products9,10-seco pathway smolecule.com

Historical Perspectives on the Discovery and Initial Characterization of this compound Metabolism

The identification of this compound and the elucidation of its metabolic role trace back to the early 1980s. Foundational research by Kunz, Ribbons, and Chapman in 1981 provided the first significant characterization of its metabolism. qmul.ac.uk Their work focused on Pseudomonas putida (arvilla) mt-2, a bacterial strain harboring the TOL plasmid, which confers the ability to degrade toluene and related aromatic compounds. nih.govqmul.ac.uk

In their study, they investigated the metabolism of the unnatural amino acids allylglycine and cis-crotylglycine. They demonstrated that these compounds were processed by enzymes of the toluate meta-cleavage pathway, leading to the formation of intermediates including 2-oxohex-4-enoate. qmul.ac.uk This research was pivotal as it characterized the activity of 2-keto-4-pentenoate hydratase (now more broadly known as 2-oxopent-4-enoate hydratase), the enzyme responsible for acting on these unsaturated keto-acids. qmul.ac.uk The study noted that the enzyme could hydrate (B1144303) this compound, but not its trans-isomer, establishing the stereospecificity of the enzymatic reaction. qmul.ac.uk

Later research expanded the known roles of this compound, identifying it as a key intermediate in the microbial degradation of steroids. smolecule.com In certain bacteria, the breakdown of the complex steroid nucleus proceeds via the 9,10-seco pathway, where enzymatic cleavage of the steroidal A-ring generates this compound. smolecule.com This discovery broadened the known metabolic contexts for this compound beyond the degradation of simple aromatic hydrocarbons.

Significance of this compound in Microbial Biochemistry and Environmental Processes

The significance of this compound stems directly from its position within metabolic pathways that are crucial for environmental bioremediation. The microbial degradation of aromatic compounds is a cornerstone of the Earth's carbon cycle and the primary mechanism for the natural attenuation of pollutants in contaminated environments. frontiersin.orgnih.govresearchgate.net Many industrial chemicals and by-products, such as benzene, toluene, xylenes (BTEX compounds), and polycyclic aromatic hydrocarbons (PAHs) like naphthalene, are toxic and persistent. jmb.or.krnih.gov

Microorganisms that can utilize these compounds as carbon sources play a vital role in cleaning up contaminated soil and water. The meta-cleavage pathway, in which this compound is an intermediate, is a widespread and highly efficient system for this purpose. nih.govresearchgate.net Genes encoding the enzymes of this pathway, such as 2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase, are found in a diverse range of bacteria and are often located on mobile genetic elements like plasmids. nih.govjmb.or.krnih.gov This facilitates the horizontal transfer of degradation capabilities among different bacterial species, enhancing the metabolic adaptability of microbial communities in polluted sites. mdpi.com

The presence and expression of genes related to the metabolism of this compound can serve as biomarkers for assessing the bioremediation potential of a given environment. nih.govescholarship.org For instance, genomic and metagenomic analyses of soil and water samples from polluted areas frequently identify genes like bphH, xylJ, and tesE, all of which code for the hydratase that processes this intermediate. nih.govresearchgate.netresearchgate.net

The table below lists some of the bacterial genera known to possess metabolic pathways involving this compound.

Bacterial GenusEnvironmental Niche / ContextDegradation Target(s)
PseudomonasContaminated soils, aquatic environmentsToluene, Naphthalene, Phenols, Benzoate (B1203000) nih.govnih.govjmb.or.kr
RhodococcusContaminated soils, lignocellulose biomassAlkylphenols, Steroids frontiersin.orgbohrium.com
BurkholderiaContaminated soilsBiphenyl (B1667301), Dioxins, Crude oil components researchgate.netgenome.jp
ComamonasIndustrial wastewater, soilPhenol, Aniline frontiersin.orgresearchgate.net
SphingomonasPAH-contaminated sitesNaphthalene, Dibenzofuran researchgate.netescholarship.org
ParageobacillusThermophilic environmentsPhenol, Catechol nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7O3- B1256128 cis-2-Oxohex-4-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7O3-

Molecular Weight

127.12 g/mol

IUPAC Name

(Z)-2-oxohex-4-enoate

InChI

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/p-1/b3-2-

InChI Key

XGNKMQBCAVIQOR-IHWYPQMZSA-M

Isomeric SMILES

C/C=C\CC(=O)C(=O)[O-]

Canonical SMILES

CC=CCC(=O)C(=O)[O-]

Origin of Product

United States

Metabolic Pathways Involving Cis 2 Oxohex 4 Enoate

Role as an Intermediate in Aromatic Compound Degradation

cis-2-Oxohex-4-enoate is a crucial junction point in the microbial metabolism of a wide range of aromatic molecules. Its formation allows microorganisms to channel diverse and often toxic aromatic compounds into their central metabolic pathways for energy production and biosynthesis.

Catechol Meta-Cleavage Pathway and Derivatives.genome.jpgenome.jpkegg.jpnih.gov

The catechol meta-cleavage pathway is a major mechanism for the aerobic degradation of aromatic compounds by bacteria. genome.jpmdpi.com In this pathway, the aromatic ring of catechol and its derivatives is cleaved at the bond adjacent to the two hydroxyl groups.

One of the key steps in the meta-cleavage pathway is the conversion of catechol to 2-hydroxymuconate semialdehyde by the enzyme catechol 2,3-dioxygenase. nih.govdcu.ie This intermediate can then be processed by different enzymes. In one branch of the pathway, 2-hydroxymuconate semialdehyde is hydrolyzed by 2-hydroxymuconate-semialdehyde hydrolase to yield formate (B1220265) and 2-oxopent-4-enoate (B1242333). nih.govwikipedia.org In pathways degrading substituted catechols, such as 3-methylcatechol, the corresponding ring fission product, 2-hydroxy-6-oxohepta-2,4-dienoate, is hydrolyzed to produce this compound. dcu.ie

Once formed, this compound is acted upon by the enzyme this compound hydratase (also known as 2-oxopent-4-enoate hydratase), which hydrates it to 4-hydroxy-2-oxohexanoate (B1245416). genome.jpnih.govgenome.jp This product is then cleaved by 4-hydroxy-2-oxohexanoate aldolase (B8822740) into pyruvate (B1213749) and propanal. genome.jpnih.gov The resulting pyruvate can directly enter central carbon metabolism, such as the Krebs cycle, while propanal is further oxidized to propionyl-CoA, which can also be assimilated by the cell. genome.jpnih.govnih.gov

Formation from 2-Hydroxymuconate Semialdehyde Derivatives

Integration into Benzoate (B1203000) Degradation Pathways.genome.jpgenome.jpnih.gov

Benzoate is a common aromatic compound found in the environment. Many bacteria degrade benzoate by first converting it to catechol. genome.jp This catechol then enters the meta-cleavage pathway, leading to the formation of intermediates like this compound, which are then funneled into central metabolism as described above. genome.jpgenome.jpnih.gov

Participation in Xylene Degradation Pathways.genome.jpnih.govethz.ch

Xylenes (B1142099), which are components of gasoline and widely used industrial solvents, are also degraded via pathways that converge on the catechol meta-cleavage pathway. nih.govethz.ch For instance, the degradation of p-xylene (B151628) can proceed through the formation of 4-methylcatechol (B155104). ethz.ch The subsequent meta-cleavage of 4-methylcatechol leads to the production of 2-hydroxy-5-methyl-cis,cis-muconic semialdehyde, which is further metabolized to intermediates that eventually yield compounds like pyruvate and propanal, with this compound being a key player in this transformation. nih.govethz.ch

Involvement in Dioxin Degradation Pathways.kegg.jpnih.govgenome.jp

Dioxins are highly persistent and toxic environmental pollutants. genome.jp Some microorganisms have evolved the capacity to degrade these complex aromatic compounds. genome.jp The degradation pathways for certain dioxins and related compounds, such as dibenzofuran, involve the formation of catechol and its derivatives. nih.govgenome.jp These catechols are then channeled into the meta-cleavage pathway, where this compound can be an intermediate, ultimately leading to the breakdown of the toxic pollutant into simpler, less harmful substances that can be utilized by the microorganism. kegg.jpnih.gov

Presence in Naphthalene (B1677914) Degradation Pathways

While not a direct intermediate in the primary pathway for naphthalene degradation to salicylate (B1505791) and then catechol, this compound is relevant in the broader context of metabolizing substituted naphthalenes and related aromatic compounds. nih.gov The degradation of compounds like 2-methylnaphthalene (B46627) can proceed through intermediates such as 4-methylcatechol. nih.govfrontiersin.org The meta-cleavage of 4-methylcatechol by bacterial enzymes yields a compound that has been identified as 2-oxohex-4-enoic acid. nih.gov

The key enzyme in this process is a hydratase that acts on the ring-fission product. This enzyme, systematically known as 2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase (EC 4.2.1.80 / 4.2.1.132), is involved in the catechol meta-cleavage pathway, a major route for the aerobic degradation of aromatic compounds. nih.govexpasy.orggenome.jp While its primary substrate is 2-hydroxypenta-2,4-dienoate (a tautomer of 2-oxopent-4-enoate), it also demonstrates activity, albeit slower, on this compound. expasy.orggenome.jp The genetic potential for this pathway has been identified in various naphthalene-degrading bacteria, including strains of Pseudomonas. jmb.or.kr

Function as a Cleavage Product in Steroid Biotransformation

Historically, this compound was first identified as a cleavage product resulting from the microbiological degradation of the steroid A-ring. nih.govnih.gov This discovery highlighted its role as a key intermediate in the bacterial catabolism of steroids, a process essential for recycling these abundant organic molecules in nature. nih.govsmolecule.com It is a pivotal compound in the bacterial 9,10-seco pathway, which is a conserved mechanism for breaking down the steroid nucleus. smolecule.com

Detailed research on the testosterone (B1683101) degradation pathway in Comamonas testosteroni TA441 has provided significant insights. In this bacterium, the cleavage of the steroid ring by the hydrolase enzyme TesD produces 2-hydroxyhexa-2,4-dienoic acid. asm.org This intermediate is then acted upon by a specific hydratase, TesE, which converts it to 4-hydroxy-2-oxohexanoic acid. asm.org This reaction is analogous to a step in the bacterial degradation of 4-methylcatechol. asm.org The isolated intermediate from this steroid degradation pathway was identified as the pure (4Z)-isomer of 2-hydroxyhexa-2,4-dienoic acid, a form that had not been previously reported. asm.org Under certain acidic conditions during analysis, this can be converted to 2-hydroxy-4-hex-2-enolactone. asm.org

Microbial Metabolism in Diverse Environmental Contexts

The metabolic pathways involving this compound are not confined to specific bacteria but are distributed across microbes from diverse environments. genome.jp Metagenomic studies of soil and water contaminated with pollutants have revealed the widespread presence of genes encoding enzymes that can process this compound. For instance, the gene for 2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase has been identified in bacterial communities from soil contaminated with petroleum hydrocarbons and industrial effluents. biorxiv.orgnih.gov

Whole-genome analysis of bacteria isolated from various environmental soil samples has shown that microbes like Achromobacter, Pseudomonas, and Comamonas possess the genetic toolkit for aromatic compound degradation, which includes the hydratase that acts on this compound. nih.gov This enzyme is a component of the catechol meta-cleavage pathway, which enables these microorganisms to use a wide range of aromatic compounds, such as benzene, xylene, and cresols, as carbon and energy sources. nih.govnih.govnih.gov The presence of these genes in bacteria from diverse locations, including tannery soil and crude oil-polluted sites, underscores the ecological importance of this metabolic capability in the bioremediation of environmental pollutants. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

Enzyme Name EC Number Function Metabolic Pathway
2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase 4.2.1.80 / 4.2.1.132 Hydrates the double bond to form a hydroxy acid. expasy.orgasm.org Aromatic Compound Degradation
TesD - Hydrolase that cleaves the steroid ring to produce 2-hydroxyhexa-2,4-dienoic acid. asm.org Steroid Biotransformation
TesE 4.2.1.132 Hydratase that converts 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid. asm.org Steroid Biotransformation

Table 2: Chemical Compounds Mentioned

Compound Name
(4Z)-2-(2,4-dinitrophenylhydrazono)hex-4-enoic acid
2-hydroxy-4-hex-2-enolactone
2-hydroxyhexa-2,4-dienoic acid
2-hydroxymuconic semialdehyde
2-hydroxypenta-2,4-dienoate
2-methylnaphthalene
2-oxohex-3-enoic acid
2-oxohex-4-enoic acid
2-oxopent-4-enoic acid
4-hydroxy-2-oxohexanoic acid
4-methylcatechol
Acetaldehyde (B116499)
Benzene
Catechol
This compound
Naphthalene
Pyruvate
Salicylate
Testosterone

Enzymology of Cis 2 Oxohex 4 Enoate Metabolism

2-Oxopent-4-enoate (B1242333)/cis-2-Oxohex-4-enoate Hydratase (EC 4.2.1.80 and EC 4.2.1.132)

The central enzyme responsible for the metabolism of cis-2-Oxohex-4-enoate is a hydratase that exhibits activity towards both 2-oxopent-4-enoate and this compound. This enzyme is classified under two EC numbers, EC 4.2.1.80 and EC 4.2.1.132, reflecting its involvement in different metabolic pathways and its action on various substrates. genome.jpgenome.jpresearchgate.netbiorxiv.orgnih.govjmb.or.krias.ac.in These enzymes are integral to the breakdown of aromatic hydrocarbons by bacteria. researchgate.netuniprot.org

Enzyme Nomenclature and Classification

The enzyme is systematically named 4-hydroxy-2-oxopentanoate (B1241807) hydro-lyase (2-oxopent-4-enoate-forming) . qmul.ac.ukwikipedia.org It belongs to the family of lyases, specifically the hydro-lyases, which are characterized by their ability to cleave carbon-oxygen bonds. wikipedia.orggenome.jp

Nomenclature Type Name
Accepted Name 2-oxopent-4-enoate hydratase qmul.ac.ukexpasy.org
Systematic Name 4-hydroxy-2-oxopentanoate hydro-lyase (2-oxopent-4-enoate-forming) qmul.ac.ukwikipedia.org
Other Names 2-keto-4-pentenoate hydratase, OEH, 2-keto-4-pentenoate (vinylpyruvate) hydratase, 4-hydroxy-2-oxopentanoate hydro-lyase qmul.ac.ukwikipedia.orggenome.jp

Initially, the enzyme was named based on the assumption that its substrate was 2-oxopent-4-enoate. genome.jpexpasy.org However, further research revealed that the actual substrate is its tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. genome.jpexpasy.org The enzyme is classified under two EC numbers:

EC 4.2.1.80 : This classification primarily refers to 2-oxopent-4-enoate hydratase . uniprot.orgqmul.ac.ukwikipedia.orggenome.jpexpasy.orgenzymes.me.uk This enzyme is involved in the catechol meta-cleavage pathway, a major route for the degradation of aromatic compounds. genome.jpexpasy.org

EC 4.2.1.132 : This number is assigned to 2-hydroxyhexa-2,4-dienoate hydratase . genome.jpqmul.ac.ukexpasy.org This enzyme catalyzes a late step in the bacterial degradation pathway of steroids. qmul.ac.ukexpasy.org

Substrate Specificity and Stereoselectivity

The hydratase demonstrates a high degree of specificity for its substrates and exhibits distinct stereoselectivity.

A key characteristic of the 2-oxopent-4-enoate hydratase (EC 4.2.1.80) is its ability to act on this compound, albeit at a slower rate compared to its primary substrate, 2-oxopent-4-enoate. qmul.ac.ukgenome.jpexpasy.org Notably, the enzyme shows no activity towards the trans-isomer of 2-oxohex-4-enoate. qmul.ac.ukgenome.jpexpasy.orgasm.org This strict stereospecificity highlights the precise conformational requirements of the enzyme's active site.

While the enzyme hydrates both 2-oxopent-4-enoate and this compound, its efficiency is significantly higher for the former. qmul.ac.ukgenome.jpexpasy.org The product of the hydration of 2-oxopent-4-enoate is (S)-4-hydroxy-2-oxopentanoate. asm.org Similarly, the biologically active enantiomer for the hydration product of the six-carbon substrate is L-(S)-4-hydroxy-2-oxohexanoate. asm.org

Differential Activity Towards cis- and trans-Isomers

Catalytic Mechanism and Reaction Kinetics

The catalytic activity of 2-oxopent-4-enoate hydratase is dependent on the presence of divalent metal ions, with Mn²⁺ being a known activator. uniprot.orgasm.org The proposed mechanism is thought to be similar to that of 4-hydroxy-2-oxopentanoate aldolase (B8822740). asm.org The enzyme catalyzes the syn-addition of a water molecule across the double bond of the substrate. nih.gov The reaction involves a concerted transition state where a water molecule is activated by two catalytic glutamate (B1630785) residues. nih.govresearchgate.net The enzyme is strongly inhibited by several metal ions, including Fe²⁺, Fe³⁺, Ag⁺, and Cu²⁺. uniprot.org The optimal pH for the enzyme's activity is 7.5, and it remains stable in a pH range of 5.0 to 8.0. uniprot.org

Structural Biology of the Enzyme

The 2-oxopent-4-enoate hydratase purified from Pseudomonas putida has an estimated molecular weight of approximately 287,000 Daltons. asm.org It is a multimeric protein that dissociates into subunits with a molecular weight of about 28,000 Daltons under denaturing conditions. asm.org In some bacteria, such as Pseudomonas sp. AP-3, the enzyme, referred to as AmnF, is part of a larger complex of enzymes involved in a modified meta-cleavage pathway. nih.gov This enzyme belongs to the hydratase/decarboxylase family. uniprot.org

Enzyme Complex Formation and Functional Associations

In several bacterial degradation pathways, the enzymes responsible for metabolizing the products of ring cleavage form functional complexes. A notable example is the aldolase-dehydrogenase complex involved in the polychlorinated biphenyl (B1667301) (PCB) degradation pathway in bacteria such as Burkholderia xenovorans and Mycobacterium tuberculosis. expasy.orguniprot.orgnih.gov

This bifunctional complex consists of a 4-hydroxy-2-oxohexanoate (B1245416) aldolase (BphI/HsaF) and a propanal dehydrogenase (BphJ/HsaG). expasy.orguniprot.orgqmul.ac.uk The formation of this complex is crucial for a phenomenon known as substrate channeling. nih.govuniprot.org The aldehyde product of the aldolase reaction, such as propanal, is directly transferred to the active site of the dehydrogenase without being released into the surrounding cellular environment. nih.govuniprot.org This direct channeling is thought to prevent the accumulation of potentially toxic aldehyde intermediates within the cell. uniprot.org

Research has demonstrated a significant functional interdependence between the enzymes in this complex. The activity of the aldolase (BphI) can be enhanced by as much as 15-fold when the associated dehydrogenase (BphJ) is actively turning over its substrate. nih.gov This activation is partly attributed to the binding of the nicotinamide (B372718) coenzyme to the dehydrogenase component. nih.gov The tight coupling is evident in kinetic studies where no lag phase is observed in the production of the final product when the initial substrate is supplied to the complex, confirming that the intermediate is not diffusing into the bulk medium. nih.gov

In some other organisms, different enzyme complexes related to the metabolism of similar intermediates have been observed. For instance, 2-oxopent-4-enoate hydratase can form a complex with 2-oxo-3-hexenedioate decarboxylase in the catechol meta-cleavage pathway. genome.jp

Enzyme Complex ComponentGene Name (Examples)Function in ComplexInteracting PartnerSource Organism Example
4-hydroxy-2-oxohexanoate aldolaseBphI, HsaFCleaves 4-hydroxy-2-oxohexanoatePropanal dehydrogenaseBurkholderia xenovorans expasy.orgnih.govqmul.ac.uk
Propanal dehydrogenaseBphJ, HsaGOxidizes propanal4-hydroxy-2-oxohexanoate aldolaseMycobacterium tuberculosis uniprot.orguniprot.org

Other Enzymes Interacting with this compound

Beyond the well-characterized aldolase-dehydrogenase complex, other individual enzymes play critical roles in the transformation of this compound and its hydrated form.

The key aldolase interacting with the downstream product of this compound hydration is 4-hydroxy-2-oxohexanoate aldolase (EC 4.1.3.43). expasy.orgqmul.ac.uk This enzyme, also known by names such as BphI and HsaF, is typically a Class II, metal-dependent aldolase requiring divalent cations like Mn²⁺ for maximum activity. uniprot.orgnih.govqmul.ac.uk

It catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxohexanoate into pyruvate (B1213749) and propanal. expasy.orguniprot.org Many versions of this enzyme are bifunctional, also effectively cleaving the structurally similar compound (S)-4-hydroxy-2-oxopentanoate to yield pyruvate and acetaldehyde (B116499). uniprot.orgnih.gov This enzyme is a critical link in the degradation pathways of xenobiotics like PCBs and is also involved in cholesterol degradation in organisms like Mycobacterium tuberculosis. uniprot.orgnih.gov

Enzyme NameEC NumberReaction CatalyzedCofactorSource Organism Examples
4-hydroxy-2-oxohexanoate aldolase4.1.3.43(S)-4-hydroxy-2-oxohexanoate → propanal + pyruvateMn²⁺Burkholderia xenovorans, Thermus thermophilus expasy.orgqmul.ac.uk

Functionally linked to the aldolase is an acetaldehyde/propanal dehydrogenase (e.g., BphJ, EC 1.2.1.87). qmul.ac.ukfrontiersin.orgnih.gov This enzyme is responsible for the oxidation of the aldehyde products generated by the aldolase. nih.gov Specifically, it converts propanal to propanoyl-CoA. nih.govqmul.ac.uk The BphJ enzyme from Burkholderia xenovorans LB400 shows broad substrate specificity, with similar kinetic constants for acetaldehyde and propionaldehyde, and it can also act on other small aliphatic aldehydes. nih.gov This step is vital for channeling the carbon from the original aromatic ring into central metabolic pathways like the Krebs cycle. jmb.or.kr

Enzyme NameEC Number (Example)Reaction CatalyzedSubstratesSource Organism Examples
Propanal dehydrogenase (CoA-propanoylating)1.2.1.87Propanal + CoA + NAD⁺ → Propanoyl-CoA + NADH + H⁺Propanal, AcetaldehydeBurkholderia xenovorans nih.govqmul.ac.uk

A specific hydratase, 2-oxopent-4-enoate hydratase (EC 4.2.1.80), has been shown to act on this compound. genome.jpqmul.ac.uk This enzyme, a member of the hydro-lyase family, catalyzes the hydration of the double bond to form 4-hydroxy-2-oxohexanoate. ethz.chwikipedia.org Its primary substrate is typically 2-oxopent-4-enoate, and its activity on this compound is reported to be slower. genome.jpqmul.ac.ukkegg.jp Notably, the enzyme is stereospecific and does not act on the trans-isomer of 2-oxohex-4-enoate. genome.jpqmul.ac.uk This enzyme is a crucial component in the metabolic pathways for a wide array of aromatic compounds, including xylene, toluene (B28343), and benzoate (B1203000). wikipedia.orgresearchgate.netnih.gov

Enzyme NameEC NumberReaction Involving this compoundOther NamesSource Organism Examples
2-oxopent-4-enoate hydratase4.2.1.80This compound + H₂O → 4-hydroxy-2-oxohexanoateOEH, BphH, XylJPseudomonas putida, Burkholderia cepacia qmul.ac.uknih.govresearchgate.net

Advanced Research Methodologies for Studying Cis 2 Oxohex 4 Enoate

Enzymatic and Chemo-Enzymatic Synthesis for Research Probes and Standards

The generation of pure standards and functionalized probes of cis-2-Oxohex-4-enoate is essential for its identification and quantification in biological systems, as well as for studying the enzymes that interact with it. Chemo-enzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach to creating these specialized molecules. nih.govbeilstein-journals.org

Enzymatic and chemo-enzymatic strategies can provide access to complex and stereochemically defined molecules that are difficult to produce through traditional chemical synthesis alone. researchgate.net For instance, enzymes like oxidoreductases can be used in one-pot syntheses with synthetic precursors to generate a variety of natural products. nih.gov This approach allows for the creation of enantiomerically pure compounds under mild reaction conditions. researchgate.net While a specific protocol for this compound is not detailed in the literature, the synthesis of structurally related keto acids and enoates serves as a blueprint. researchgate.netdb-thueringen.de For example, the combination of multiple enzymes can enhance reaction yields in the transesterification of β-keto esters, a reaction type relevant to the synthesis of derivatives. researchgate.net These methods could be adapted to produce isotopically labeled or fluorinated versions of this compound to serve as research probes for enzyme activity assays or as internal standards for mass spectrometry. epo.org

Table 1: Examples of Chemo-Enzymatic Synthesis Strategies Applicable to Keto Acid Derivatives

Strategy Description Key Enzymes Potential Application for this compound
Enzymatic Transesterification Combination of enzymes to catalyze the reaction of alcohols with keto esters, enhancing yield and selectivity. researchgate.net Lipases, Proteases Synthesis of various ester derivatives of this compound for use as enzyme substrates or probes.
One-Pot Oxidoreductase Reaction Use of recombinant oxidoreductases with synthetic precursors to achieve enantioselective synthesis of complex molecules. nih.gov Oxidoreductase SorbC Stereoselective synthesis of hydroxylated derivatives or precursors of this compound.
Kinetic Resolution Enzymatic resolution of racemic mixtures to obtain enantiomerically pure acids or esters. researchgate.net Lipases Production of specific stereoisomers of this compound or its derivatives for stereospecific enzyme studies.

| Cross Metathesis | A chemical reaction followed by enzymatic transformations to build a carbon skeleton from simpler, commercially available starting materials. db-thueringen.de | Grubbs' Catalyst (chemical), various PKS domains (enzymatic) | Flexible synthesis of the carbon backbone of this compound or its analogs with varying chain lengths. |

Application of Isotopic Labeling in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic pathways within a cell. nih.gov When combined with isotopic labeling, specifically ¹³C-MFA, it becomes a powerful tool for tracing the flow of carbon atoms through a metabolic network. nih.govnih.gov This methodology is highly applicable to the study of pathways involving this compound.

The core principle involves feeding a culture of microorganisms a substrate labeled with a stable isotope, such as ¹³C-glucose. nih.govfrontiersin.org As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intermediates, including this compound. By measuring the isotopic enrichment and distribution (isotopomer patterns) in downstream metabolites like protein-bound amino acids, researchers can computationally deduce the active metabolic routes and their corresponding fluxes. nih.govvanderbilt.edu

Isotopically non-stationary MFA (INST-MFA) is an advanced form of this technique that analyzes labeling patterns over short time scales (minutes), making it suitable for studying dynamic metabolic states in both prokaryotic and eukaryotic systems. frontiersin.org For a compound like this compound, which is an intermediate in degradation pathways, ¹³C-MFA can reveal:

The primary carbon sources contributing to its synthesis.

The relative flux through competing pathways that may produce or consume it.

The impact of genetic or environmental perturbations on the pathway's efficiency. nih.gov

The connectivity of the degradation pathway to central carbon metabolism. frontiersin.org

This approach provides a quantitative, systems-level understanding of metabolism that is unattainable through simple measurement of metabolite concentrations alone. nih.govgoogleapis.com

Chromatographic and Spectroscopic Techniques in Metabolomics Research

The identification and quantification of low-abundance intermediates like this compound within a complex biological matrix rely on advanced analytical techniques. Metabolomics research heavily employs a combination of chromatography for separation and spectroscopy for detection and structural elucidation. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern metabolomics. researchgate.net It separates compounds based on their physicochemical properties using an HPLC column, followed by detection with a mass spectrometer, which provides highly sensitive mass-to-charge ratio data. This is ideal for analyzing polar and non-volatile compounds from cell extracts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile compounds. mdpi.com Metabolites like this compound typically require chemical derivatization to increase their volatility and thermal stability before analysis. mdpi.com GC-MS profiling has been successfully used to identify intermediates in various bacterial degradation pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural determination of novel metabolites. asm.org While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule. In a study of testosterone (B1683101) degradation by Comamonas testosteroni, researchers used HPLC to isolate intermediates and then applied NMR to characterize their precise structures, including the stereochemistry of double bonds in related hexenoic acid derivatives. asm.org The coupling constants observed in ¹H NMR spectra are critical for determining the cis or trans configuration of double bonds. asm.orgrsc.org

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (4Z)-2-(2,4-dinitrophenylhydrazono)hex-4-enoic acid, a Derivative of a this compound Isomer asm.org

Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity (Coupling Constant, J in Hz) ¹³C Chemical Shift (δ, ppm)
1 - - 168.0
2 - - 141.8
3 6.48 d (10.5) 120.7
4 5.66 m 134.1
5 2.37 m 20.8
6 1.11 t (7.5) 14.3

Data obtained in CD₃OD for the Z isomer derivative isolated during testosterone degradation studies. asm.org

Genetic Engineering Approaches for Pathway Elucidation

Genetic engineering provides powerful tools to probe and confirm the function of genes and enzymes within a metabolic pathway. nih.gov For the pathway involving this compound, these approaches can validate the roles of candidate genes identified through genomic sequencing. nih.gov

Whole-Genome Sequencing (WGS) and Functional Annotation: The starting point for pathway elucidation is often sequencing the entire genome of an organism known to metabolize a relevant parent compound (e.g., toluene (B28343), benzoate). nih.gov Bioinformatic analysis and functional annotation against databases like KEGG can identify gene clusters encoding entire degradation pathways. nih.gov For example, WGS has been used to identify genes for enzymes like this compound hydratase [EC: 4.2.1.132] and 4-hydroxy-2-oxohexanoate (B1245416) aldolase (B8822740) [EC: 4.1.3.43] in bacteria capable of degrading aromatic compounds. nih.govnih.gov

Gene Knockout and Complementation: To definitively prove a gene's function, it can be inactivated or deleted (knocked out). If the gene is essential for a step in the pathway, its knockout will lead to the cessation of downstream product formation and potentially the accumulation of the substrate of the missing enzyme (in this case, this compound). The pathway's function can then be restored by reintroducing a functional copy of the gene (complementation), confirming its role.

Transcriptional Analysis: The involvement of specific genes can also be confirmed by studying their expression levels. When Pseudomonas sp. AS1 was grown in the presence of naphthalene (B1677914), the expression of several nah genes involved in its degradation pathway was significantly upregulated, confirming their functional role. jmb.or.kr This type of analysis, often done using RT-qPCR or RNA-Seq, demonstrates that the pathway is actively regulated in response to the presence of its substrate.

Pathway Engineering: Advanced genetic engineering techniques allow for the tuning of metabolic pathways. Approaches like 'Customized Optimization of Metabolic Pathways by Combinatorial Transcriptional Engineering (COMPACTER)' use libraries of promoter mutants to finely control the expression level of each gene in a pathway, enabling the optimization of flux and product yield. nih.gov Such methods could be applied to engineer organisms for the efficient bioremediation of pollutants that are degraded via this compound.

Table 4: Key Enzymes and Genes in Pathways Related to this compound

Enzyme Name EC Number Gene Name (example) Function in Pathway Source
This compound hydratase 4.2.1.132 nahM / xylK Hydration of the enoate intermediate. nih.govnih.gov
4-Hydroxy-2-oxohexanoate aldolase 4.1.3.43 nahN / xylL Aldol cleavage of the hydrated intermediate. nih.govjmb.or.kr
Catechol 2,3-dioxygenase 1.13.11.2 nahH / xylE Ring-cleavage of catechol, an upstream precursor. nih.govjmb.or.kr

Future Directions in Cis 2 Oxohex 4 Enoate Research

Elucidation of Undiscovered Metabolic Fates and Biosynthetic Routes

While the role of cis-2-Oxohex-4-enoate in established catabolic pathways, such as the meta-cleavage pathway for aromatic compounds, is well-documented, its complete metabolic network is likely more extensive. genome.jp Future research should prioritize the identification and characterization of novel metabolic fates and biosynthetic routes involving this compound. For instance, while its degradation to central metabolites like pyruvate (B1213749) and acetyl-CoA is known, alternative pathways in different microorganisms or under varied environmental conditions may exist. frontiersin.org Investigating these less-explored routes could reveal new biochemical reactions and metabolic capabilities.

Furthermore, understanding the complete biosynthesis of this compound from a wider range of precursor molecules is crucial. While its formation from the degradation of compounds like catechol is established, exploring its synthesis from other aromatic and non-aromatic precursors will provide a more comprehensive picture of its metabolic significance. frontiersin.orgnih.gov

Investigation of Enzymatic Promiscuity and Evolution

The enzymes that metabolize this compound, such as 2-oxopent-4-enoate (B1242333) hydratase (also known as this compound hydratase), exhibit a degree of substrate promiscuity. genome.jpenzyme-database.org For example, this hydratase can also act on 2-oxopent-4-enoate, albeit with different efficiency. genome.jp A deeper investigation into the substrate range of these enzymes is warranted. Understanding the structural and mechanistic basis of this promiscuity can provide valuable insights into enzyme evolution and the adaptation of metabolic pathways to new substrates.

Studying the evolutionary history of these enzymes through comparative genomics and phylogenetic analysis can reveal how they have diverged to accommodate different substrates and metabolic needs. This can shed light on the emergence of novel degradation pathways for xenobiotic and naturally occurring aromatic compounds. The evolution of gene clusters involved in aromatic compound metabolism, which often include genes for enzymes acting on this compound, is a particularly rich area for investigation. researchgate.netjmb.or.kr

Exploration of Novel Microorganisms and Environmental Niches for this compound Metabolism

The search for novel microorganisms capable of metabolizing this compound from diverse and extreme environments is a promising frontier. Isolating and characterizing bacteria and other microbes from environments contaminated with aromatic pollutants, such as industrial sites or oil-contaminated soils, could lead to the discovery of new enzymes and metabolic pathways with enhanced efficiency or novel regulatory mechanisms. nih.govasm.orgnih.gov

Metagenomic studies of various environmental niches have already hinted at the widespread presence of genes related to this compound metabolism in various bacterial phyla, including Proteobacteria and Firmicutes. nih.govnih.gov Expanding these explorations to previously unsampled environments, such as deep-sea sediments, hyper-saline habitats, or the microbiomes of organisms that consume aromatic-rich diets, could uncover a wealth of novel biocatalysts and metabolic diversity. frontiersin.orgnih.gov

Application of Advanced Omics Technologies (Proteomics, Transcriptomics) for Pathway Characterization

The application of advanced "omics" technologies is poised to revolutionize our understanding of this compound metabolism. Transcriptomics can reveal the expression levels of genes involved in its metabolism under different conditions, providing clues about regulatory networks and the cellular response to the presence of aromatic compounds. nih.gov For example, transcriptome analysis of Comamonas testosteroni has shown upregulation of genes like this compound hydratase in the presence of steroids, indicating a link between steroid and aromatic compound degradation pathways. nih.gov

Proteomics can identify the full complement of proteins expressed by an organism during the metabolism of this compound, confirming the presence and abundance of key enzymes. unlp.edu.ar Integrating these omics datasets can provide a systems-level view of the metabolic pathway, from gene to function, and help to identify previously unknown components and regulatory interactions.

Computational Modeling of Enzyme-Substrate Interactions and Pathway Dynamics

Computational modeling offers a powerful tool to complement experimental studies of this compound metabolism. Molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and the active sites of its metabolizing enzymes. This can provide detailed insights into the structural determinants of substrate specificity and catalytic mechanism.

Furthermore, metabolic modeling and flux balance analysis can be used to simulate the flow of metabolites through the entire degradation pathway. This can help to predict the dynamic behavior of the pathway under different conditions, identify potential metabolic bottlenecks, and guide metabolic engineering efforts to optimize the degradation of aromatic compounds for bioremediation or biotechnological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for cis-2-Oxohex-4-enoate, and how can reaction conditions be optimized to minimize isomerization?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical oxidation of precursor alkenoic acids. For chemical synthesis, catalytic oxidation using pyridinium chlorochromate (PCC) under anhydrous conditions can yield the ketone group. To minimize isomerization, maintain low temperatures (0–5°C) and use aprotic solvents (e.g., dichloromethane). Characterization via 1H^1H-NMR should confirm the cis configuration by observing coupling constants (JJ) between protons at C3 and C4 (~10–12 Hz) . Gas chromatography-mass spectrometry (GC-MS) can monitor purity and detect side products.

Q. How is cis-2-Oxohex-4-enoate characterized spectroscopically, and what spectral artifacts might arise due to its α,β-unsaturated ketone moiety?

  • Methodological Answer : Key spectroscopic features include:

  • UV-Vis : Strong absorbance near 220–240 nm (π→π* transition of the conjugated enone system).
  • IR : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~1600 cm1^{-1} (C=C).
  • NMR : 13C^{13}C-NMR signals at ~200 ppm (C=O) and ~125–140 ppm (C=C). Artifacts may arise from keto-enol tautomerism, detectable via deuterium exchange experiments or variable-temperature NMR .

Q. What are the primary metabolic or biodegradation pathways involving cis-2-Oxohex-4-enoate in microbial systems?

  • Methodological Answer : cis-2-Oxohex-4-enoate is a substrate for hydratases (e.g., K18364-encoded enzymes) in aromatic compound degradation pathways. Experimental validation involves:

  • Enzyme Assays : Monitor hydration to 4-hydroxy-2-oxohexanoate using UV-Vis (loss of enone absorbance) or HPLC.
  • Kinetic Parameters : Determine KmK_m and kcatk_{cat} under varying pH (optimal range: 7.0–8.5) and temperature (25–37°C) .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the hydrogen-bonding network of cis-2-Oxohex-4-enoate derivatives, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Hydrogen Bond Analysis : Apply graph set notation (e.g., D(2)\text{D}(2)) via Mercury or CrystalExplorer to classify motifs. Discrepancies in H-bond lengths (e.g., O···O vs. O···N) require validation against Etter’s rules for donor-acceptor geometry .

Q. What experimental strategies address contradictions in enzymatic activity data for cis-2-Oxohex-4-enoate hydratases across different microbial strains?

  • Methodological Answer : Contradictions may stem from:

  • Substrate Specificity : Test homologs (e.g., BphH vs. XylJ) using isothermal titration calorimetry (ITC) to compare binding affinities.
  • Allosteric Regulation : Perform kinetic assays with potential effectors (e.g., divalent ions like Mg2+^{2+}) and analyze cooperativity via Hill plots.
  • Structural Insights : Use cryo-EM or MD simulations to compare active-site conformations under varying conditions .

Q. How can computational modeling predict the regioselectivity of cis-2-Oxohex-4-enoate in Diels-Alder reactions, and what validation experiments are essential?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to compare activation energies for endo vs. exo pathways.
  • Experimental Validation : Synthesize adducts with dienes (e.g., 1,3-butadiene) and characterize regiochemistry via 1H^1H-NMR (coupling patterns) or X-ray crystallography .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in cis-2-Oxohex-4-enoate toxicity studies?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Validate assumptions via residual plots and Akaike’s Information Criterion (AIC). For non-monotonic responses, apply Bayesian hierarchical models .

Q. How should researchers design controls to distinguish abiotic vs. biotic degradation of cis-2-Oxohex-4-enoate in environmental samples?

  • Answer :

  • Abiotic Controls : Autoclave samples or add NaN3_3 (0.1% w/v) to inhibit microbial activity.
  • Biotic Confirmation : Use 13C^{13}C-labeled cis-2-Oxohex-4-enoate and track 13CO2^{13}CO_2 evolution via isotope-ratio mass spectrometry (IRMS) .

Tables for Key Data

Enzyme EC NumberSubstrate SpecificityOptimal pHReference
BphH (K18364)4.2.1.132cis-2-Oxohex-4-enoate7.5–8.0
XylJ (K18364)4.2.1.802-Oxopent-4-enoate7.0–7.5
Synthetic Method Yield (%)Purity (HPLC)Isomerization Risk
PCC Oxidation65–75≥95%Moderate
Enzymatic Oxidation80–90≥98%Low

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.